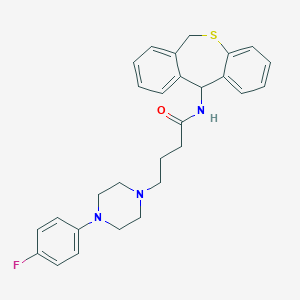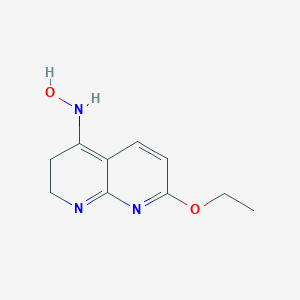![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is an organic compound with the chemical formula C13H28O4. It is a colorless liquid with low volatility at room temperature. This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds .
Preparation Methods
The synthesis of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the desired compound through a condensation reaction . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the formulation of biological assays and as a reagent in biochemical research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, inks, and cleaning products due to its solvent properties
Mechanism of Action
The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .
Comparison with Similar Compounds
Similar compounds to 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol include:
3-tert-butoxy-2-methyl-propan-1-ol: This compound has a similar structure but with a methyl group instead of a propyl group.
1-tert-butoxy-2-propanol: This compound has a similar structure but lacks the additional propyl group.
Di(propylene glycol) tert-butyl ether: This compound has a similar ether linkage but with different alkyl groups
The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs .
Properties
CAS No. |
132739-31-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChI Key |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
Canonical SMILES |
CC(C)(C)OCCCOCCCO |
physical_description |
Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
vapor_pressure |
0.32 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
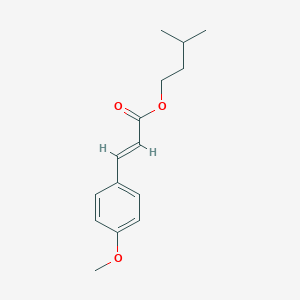
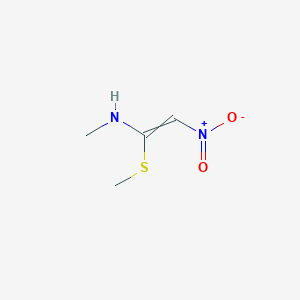

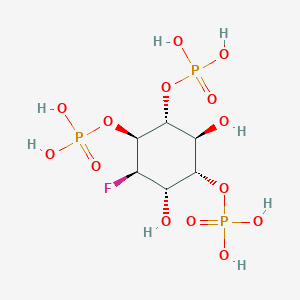

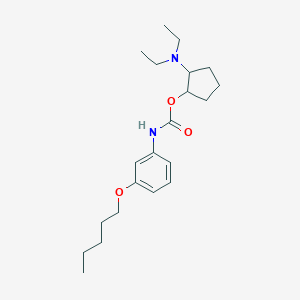

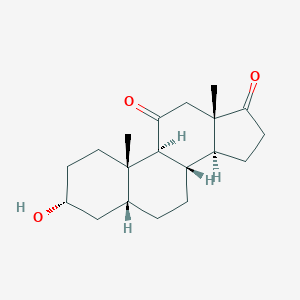
![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)
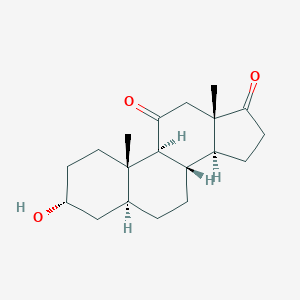

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
